molecular formula C8H10N2O2 B12824908 1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)ethan-1-one

1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)ethan-1-one

Cat. No.: B12824908
M. Wt: 166.18 g/mol
InChI Key: ZLLHXUGKEFKEFN-UHFFFAOYSA-N
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Description

1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)ethan-1-one is a heterocyclic compound that features both imidazole and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)ethan-1-one typically involves the condensation of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides. This reaction occurs at the exocyclic nitrogen atom, forming 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazinium bromides. These intermediates are then treated with acetic anhydride to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)ethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can either inhibit or activate the target. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of imidazole and oxazine rings, which confer distinct chemical and biological properties. This dual-ring structure is less common compared to other heterocycles, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl)ethanone

InChI

InChI=1S/C8H10N2O2/c1-6(11)7-4-10-2-3-12-5-8(10)9-7/h4H,2-3,5H2,1H3

InChI Key

ZLLHXUGKEFKEFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN2CCOCC2=N1

Origin of Product

United States

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